molecular formula C9H3BrF6O B14756322 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone

Cat. No.: B14756322
M. Wt: 321.01 g/mol
InChI Key: MHOWSQLXEGCFPQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-4-(trifluoromethyl)aniline to obtain 2-bromo-6-fluoro-4-(trifluoromethyl)aniline . This intermediate is then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the ethanone group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The presence of multiple halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H3BrF6O

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]-2,2-difluoroethanone

InChI

InChI=1S/C9H3BrF6O/c10-4-1-3(9(14,15)16)2-5(11)6(4)7(17)8(12)13/h1-2,8H

InChI Key

MHOWSQLXEGCFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)F)Br)C(F)(F)F

Origin of Product

United States

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